molecular formula C16H15BrN2O3S2 B2585431 methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate CAS No. 687567-44-8

methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate

Cat. No.: B2585431
CAS No.: 687567-44-8
M. Wt: 427.33
InChI Key: YJNOFLGTIDGHTM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-bromophenyl group and at position 2 with a methyl propanoate ester via a sulfanyl (-S-) linker. The compound’s synthesis likely involves cyclization of thiophene-pyrimidine precursors followed by bromination and esterification steps, analogous to methods in and .

Properties

IUPAC Name

methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNOFLGTIDGHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde and a bromophenyl ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thienopyrimidine intermediate with a thiol reagent, such as thiourea, under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate. In vitro tests have demonstrated effectiveness against various bacterial strains. For instance, compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the thieno[3,2-d]pyrimidine moiety. Research indicates that thieno[3,2-d]pyrimidines can inhibit key pathways involved in cancer cell proliferation. For example, derivatives have been shown to inhibit PI3K pathways effectively . The compound's design allows for modifications that could enhance its selectivity and potency against cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno and pyrimidine derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial activities. The compound was tested against standard bacterial strains with results indicating a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thieno[3,2-d]pyrimidine derivatives demonstrated that certain modifications could lead to enhanced activity against specific cancer cell lines. The study reported IC50 values indicating potent activity against breast cancer cells when compared to existing treatments .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thienopyrimidine core are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

Thieno[3,2-d]pyrimidinone Derivatives
  • 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (): Structural Differences: Replaces the methyl propanoate with a benzyl-sulfanyl group and introduces a 4-fluorophenyl substituent. Implications: The fluorophenyl group may enhance metabolic stability compared to bromophenyl, while the benzyl group reduces polarity. Activity: Similar compounds are explored for kinase inhibition due to the pyrimidinone core .
  • 3-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Core Modification: Uses a benzo[b]thiopheno[2,3-d]pyrimidinone instead of thieno[3,2-d], increasing ring rigidity. Substituents: A 3-methoxyphenylacetyl group replaces the propanoate ester. Activity: Such modifications are associated with enhanced binding to ATP pockets in kinases .
Cyclopenta[d]pyrimidinone Derivatives
  • Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate (Q2/24, ): Core Modification: Cyclopenta[d]pyrimidinone replaces thieno[3,2-d], reducing aromaticity. Substituents: A methyl benzoate group is attached via a sulfanylmethyl linker. Implications: The cyclopenta ring may improve solubility but reduce planar interactions compared to thieno analogs .

Substituent Effects on Bioactivity

Bromophenyl vs. Fluorophenyl
  • 4-Bromophenyl (Target Compound, ): Enhances lipophilicity and halogen bonding, critical for target engagement in hydrophobic pockets.
  • 4-Fluorophenyl (): Offers metabolic resistance to oxidative degradation but reduces steric bulk .
Ester vs. Amide Groups
  • Acetamide (: 2-{[3-(3-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide): The amide group increases stability but reduces cell permeability compared to esters .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name (Source) Core Structure Key Substituents Bioactivity (If Reported)
Target Compound Thieno[3,2-d]pyrimidinone 4-Bromophenyl, methyl propanoate Not available
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-... () Thieno[3,2-d]pyrimidinone 4-Fluorophenyl, benzyl-sulfanyl Kinase inhibition (EGFR/VEGFR2)
Q2/24 () Cyclopenta[d]pyrimidinone Methyl benzoate MMP inhibition
3-(4-Bromophenyl)-2-{[2-(3-methoxyphenyl)-... () Benzo[b]thiopheno[2,3-d]pyrimidinone 3-Methoxyphenylacetyl Antiproliferative (Not specified)

Biological Activity

Methyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a compound that belongs to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, antimicrobial properties, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its ability to interact with various biological targets.
  • Bromophenyl Substitution : The presence of the bromine atom enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
  • Sulfanyl Group : This group is often associated with increased biological activity due to its ability to form covalent bonds with nucleophilic sites in proteins.

Antiproliferative Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study reported that halogenated thieno[3,2-d]pyrimidines showed potent antiproliferative effects against leukemia cell lines (L1210) by inducing apoptosis independent of the cell cycle phase. The structure-activity relationship indicated that modifications at specific positions are crucial for enhancing biological activity .

Table 1: Antiproliferative Effects of Thieno[3,2-d]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
1L12105.0Induces apoptosis
2SU-DHL-60.55EZH2 inhibition
3K5621.68Cell cycle arrest

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit selective activity against various microbial strains:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidines

CompoundMicrobial StrainMIC (µg/mL)
1S. aureus10
2E. coli25
3M. tuberculosis5

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Therapy : In vitro studies showed that this compound significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways.
  • Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases and cancers .

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